Methyl 3-(3-aminophenyl)-2-acetamidopropanoate
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Overview
Description
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
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Scientific Research Applications
Cross-Coupling Chemistry
- Study on C–H Bonds: Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society focused on meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives using a nitrile template. This study highlights the importance of cross-coupling of C–H bonds with organoborons in synthetic chemistry, particularly in the context of creating complex molecular structures (Wan et al., 2013).
Antimalarial Activity
- Synthesis of Antimalarial Compounds: A paper by Werbel et al. (1986) in the Journal of Medicinal Chemistry described the synthesis of a series of compounds derived from substituted 1-phenyl-2-propanones, including those related to Methyl 3-(3-aminophenyl)-2-acetamidopropanoate. This research is significant in the field of antimalarial drug development (Werbel et al., 1986).
Organotin(IV) Complexes in Cancer Research
- Organotin(IV) Complexes as Anticancer Drugs: Basu Baul et al. (2009) in Investigational New Drugs explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Antimicrobial Agents
- Development of Antimicrobial Compounds: Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications. These compounds were derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showcasing the role of this compound derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Chiral Catalysis
- Asymmetric Biocatalysis: A study by Li et al. (2013) in Process Biochemistry focused on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium oryzae. This research highlights the application of microbial biocatalysts in producing enantiopure compounds, crucial for pharmaceutical applications (Li et al., 2013).
Future Directions
While specific future directions for “Methyl 3-(3-aminophenyl)-2-acetamidopropanoate” were not found, related compounds have been studied for their potential applications. For instance, molecularly imprinted polymers (MIPs), dubbed plastic antibodies, are artificial receptors with high-affinity binding sites for a particular molecule or compound . These MIPs are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
Properties
IUPAC Name |
methyl 2-acetamido-3-(3-aminophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJXJYJGYPHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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